

Irigenin Apoptosis Induction: Application Notes for Researchers

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Compound Focus: Irigenin

CAS No.: 548-76-5

Cat. No.: S628619

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Preparation of Irigenin Stock Solution

Item	Specification
Compound Name	Irigenin [1]
Purity	(\geq) 98% (HPLC) [1]
Molecular Formula	C ₁₈ H ₁₆ O ₈ [2]
CAS Number	548-76-5 [1]
Solvent	Dimethyl Sulfoxide (DMSO) [2] [1]
Stock Concentration	Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO [2].
Storage	Aliquot and store at -20°C to -80°C protected from light.
Working Solution	Dilute stock in cell culture medium immediately before use. Ensure final DMSO concentration is (\leq) 0.1% (v/v) to avoid solvent toxicity [2].

Cell Line Models and Treatment Efficacy

The following table summarizes sensitivity data for various cancer cell lines treated with **Irigenin**, providing a reference for model selection and dose-ranging studies.

Cell Line	Cancer Type	IC50 (48h Treatment)	Key Apoptotic Markers & Changes	Key Cell Cycle Markers & Changes
DBTRG [2]	Glioblastoma	~50 μ M [2]	↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2]	↓ Cyclin B1; Arrest: G2/M phase [2]
C6 [2]	Glioblastoma	~50 μ M [2]	↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2]	↓ Cyclin B1; Arrest: G2/M phase [2]
HepG2 [1]	Liver Cancer	14 μ M [1]	↑ Bax; ↓ Bcl-2 [1]	↓ CDK1, Cyclin-B; Arrest: G2/M phase [1]
SNU-182 [1]	Liver Cancer	14 μ M [1]	↑ Bax; ↓ Bcl-2 [1]	↓ CDK1, Cyclin-B; Arrest: G2/M phase [1]
THLE-2 (Normal Liver) [1]	Normal Cell	120 μ M [1]	N/D	N/D

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Proliferative Activity via CCK-8/WST-1 Assay

This protocol is used to determine the inhibitory effect of **Irigenin** on cell proliferation and calculate the IC50 value [2] [1].

- Cell Seeding:** Seed cells in 96-well plates at a density of (1.5×10^5) cells per well in 100 μ L of complete culture medium. Incubate for 24 hours to allow cell attachment [1].

- **Compound Treatment:** Prepare serial dilutions of **Irigenin** in culture medium. Treat cells with a range of concentrations (e.g., 0 - 640 μ M). Include a vehicle control (DMSO (\leq 0.1%) and a blank control (medium only). Each condition should have 3-6 replicates [2] [1].
- **Incubation:** Incubate the plates for the desired treatment period (e.g., 24h or 48h) in a humidified incubator at 37°C with 5% CO₂ [2].
- **Viability Measurement:**
 - Add 10 μ L of CCK-8 or WST-1 reagent directly to each well [2] [1].
 - Incubate for 1-3 hours at 37°C [1].
 - Measure the absorbance at 450 nm using a microplate reader [1].
- **Data Analysis:** Calculate the percentage of cell viability using the formula: $(OD_{treated} - OD_{blank}) / (OD_{control} - OD_{blank}) * 100\%$. Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a quantitative measure of early and late apoptosis [2] [1].

- **Cell Treatment and Harvest:** Seed and treat cells in 6-well plates. After treatment with **Irigenin**, harvest both adherent and floating cells. Wash cells twice with cold PBS.
- **Staining:** Resuspend approximately (1×10^5) cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution. Vortex gently and incubate for 15 minutes at room temperature in the dark [2].
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
- **Gating Strategy:**
 - **Annexin V-/PI-:** Viable cells.
 - **Annexin V+/PI-:** Early apoptotic cells.
 - **Annexin V+/PI+:** Late apoptotic cells.
 - **Annexin V-/PI+:** Necrotic cells.

Protocol 3: Analysis of Cell Cycle Distribution by PI Staining

This protocol assesses cell cycle arrest by measuring cellular DNA content [2] [1].

- **Cell Treatment and Fixation:** After **Irigenin** treatment, harvest cells and wash twice with cold PBS. Fix the cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.
- **Staining:** Centrifuge to remove ethanol, and wash cells with PBS. Resuspend the cell pellet in 500 μ L of PI/RNase Staining Buffer. Incubate for 15-30 minutes at room temperature in the dark [2] [1].

- **Analysis:** Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected.
- **Data Analysis:** Use flow cytometry analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Expression Analysis by Western Blotting

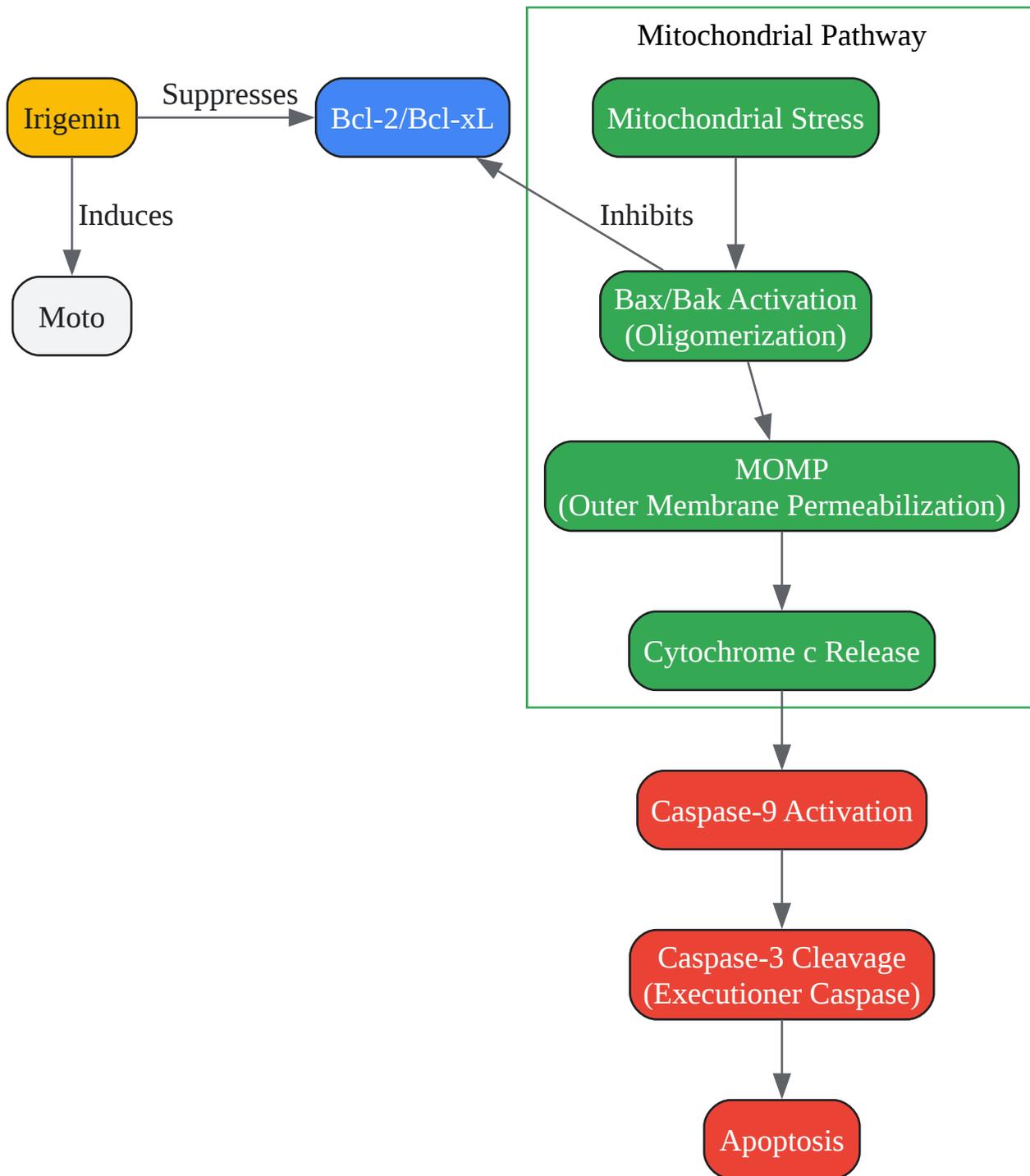
This protocol confirms molecular changes in apoptosis and cell cycle regulatory proteins [2] [1].

- **Protein Extraction:** Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 20 minutes. Centrifuge at 12,000-14,000 g for 15 minutes at 4°C. Collect the supernatant [1].
- **Protein Quantification:** Determine protein concentration using a BCA assay [1].
- **Gel Electrophoresis and Transfer:** Load 20-40 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Separate proteins by electrophoresis, then transfer to a nitrocellulose or PVDF membrane [2] [1].
- **Antibody Incubation:**
 - **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - **Primary Antibody:** Incubate with specific primary antibodies (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, CDK1, β-Actin) diluted in blocking buffer overnight at 4°C [2] [1].
 - **Secondary Antibody:** Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature [2].
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane with a chemiluminescence imaging system [2].

Mechanism of Action: Key Signaling Pathways

Irigenin primarily induces apoptosis through the mitochondrial (intrinsic) pathway. Key events include an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase cascades [2] [1]. In glioblastoma models, this effect is mediated through the inhibition of the YAP/β-catenin signaling axis [2].

The following diagram illustrates the core mitochondrial apoptosis pathway and the proposed mechanism of **Irigenin**.



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Critical Notes for Researchers

- **Cell Line Variability:** The anticancer efficacy and IC50 of **Irigenin** vary significantly between different cancer types and cell lines. Dose-finding experiments are essential for each new model [2] [1].
- **Specificity Window:** Notably, **Irigenin** exhibits significantly lower cytotoxicity in normal cells (e.g., THLE-2 liver cells) compared to cancer cells, indicating a potential therapeutic window [1].
- **Mechanistic Confirmation:** While the mitochondrial pathway is central, researchers should verify the involvement of specific upstream signals like YAP/ β -catenin in their experimental models, as mechanisms may be context-dependent [2].

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References

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2. Irigenin inhibits glioblastoma progression through ... [pmc.ncbi.nlm.nih.gov]

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